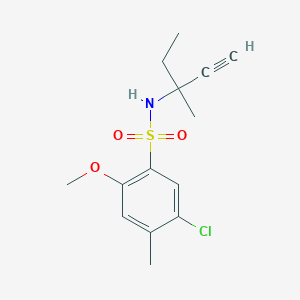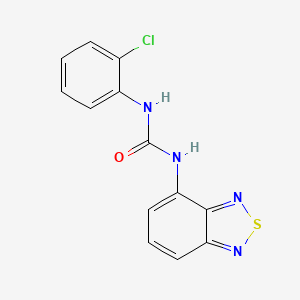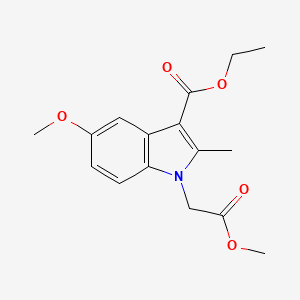![molecular formula C23H30N2O3S B4318409 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4318409.png)
1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
説明
1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.19771400 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Piperazine derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
It is known that piperazine derivatives can have significant effects on both allergic asthma and allergic itching .
生化学分析
Biochemical Properties
1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with key enzymes involved in cholesterol and lipid biosynthesis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying metabolic pathways and regulatory mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to up-regulate key enzymes involved in cholesterol and lipid biosynthesis . This up-regulation can lead to changes in cellular metabolism and energy production, impacting overall cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained changes in cellular metabolism and function, highlighting its potential for prolonged biochemical impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, such as disruption of normal cellular processes and potential toxicity . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cholesterol and lipid biosynthesis. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . By modulating these pathways, the compound can alter the balance of lipid and cholesterol synthesis, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, making it essential to understand these transport mechanisms for effective application.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-28-22-11-9-21(10-12-22)24-15-17-25(18-16-24)29(26,27)23-13-7-20(8-14-23)19-5-3-2-4-6-19/h7-14,19H,2-6,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAVIYAPWRNYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-chloro-2-methoxyphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B4318328.png)
![2-{4-[(4-BENZYLPIPERAZINO)CARBOTHIOYL]-2-METHOXYPHENOXY}ACETAMIDE](/img/structure/B4318336.png)
![4-BROMO-5-METHYL-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4318347.png)
![2-methoxyethyl 5-hydroxy-1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4318359.png)
![2-(3-nitro-5-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4318363.png)
![2-methoxyethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4318364.png)
![4-chloro-N-[1-(pyrrolidin-1-ylmethyl)cyclohexyl]benzenesulfonamide](/img/structure/B4318390.png)
![4-(2-OXOPYRROLIDIN-1-YL)-N-{1-[(PYRROLIDIN-1-YL)METHYL]CYCLOHEXYL}BENZENE-1-SULFONAMIDE](/img/structure/B4318398.png)




![3-(diethylamino)propyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B4318436.png)
![2-(diisopropylamino)ethyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B4318443.png)
